Dihexyl phthalate-3,4,5,6-d4
Description
Contextualization of Phthalate (B1215562) Esters as Environmental Contaminants
Phthalate esters, a class of synthetic chemicals, are widely used as plasticizers to enhance the flexibility and durability of various polymer products. nih.gov Their extensive use in consumer goods, such as food packaging, toys, and medical devices, has led to their ubiquitous presence in the environment. nih.govdcceew.gov.au Phthalates are not chemically bound to the plastic matrix and can leach into the environment, contaminating air, water, soil, and sediment. nih.govcdc.gov One such phthalate, di(2-ethylhexyl)phthalate (DEHP), is a significant environmental pollutant due to its high production volume and widespread applications. nih.govcapes.gov.br The release of these compounds occurs during manufacturing, use, and disposal of plastic products. nih.govcapes.gov.br While some phthalates can biodegrade under aerobic conditions, their persistence can be a concern in anaerobic environments. nih.govcapes.gov.br
The pervasive nature of phthalates results in continuous human exposure through various routes, including ingestion, inhalation, and dermal contact. nih.gov Consequently, there is growing interest in understanding the potential health implications of these compounds. nih.govnih.gov This has driven the need for sensitive and accurate analytical methods to monitor their levels in environmental and biological samples.
The Role of Stable Isotope Labeled Compounds in Advanced Chemical Research
Stable isotope labeled (SIL) compounds are powerful tools in scientific research, offering a non-radioactive means to trace the fate of molecules in complex systems. moravek.commusechem.com In this technique, one or more atoms in a molecule are replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com This labeling creates a unique isotopic signature without altering the compound's fundamental chemical properties, allowing researchers to track it with high precision. moravek.com
SIL compounds are indispensable in a wide array of research fields, including:
Metabolomics and Pharmacokinetics: Tracing metabolic pathways and understanding how the body absorbs, distributes, metabolizes, and excretes substances. moravek.comacs.org
Proteomics: Quantifying protein expression and modifications. moravek.com
Environmental Science: Monitoring the movement and degradation of chemicals in ecosystems. amerigoscientific.com
Analytical Chemistry: Serving as internal standards for highly accurate quantification in techniques like mass spectrometry. symeres.comamerigoscientific.com
Specific Significance of Dihexyl phthalate-3,4,5,6-d4 as a Research Tool
This compound is the deuterated form of dihexyl phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. glpbio.comscbt.com This specific isotopic labeling makes it an invaluable analytical standard, particularly in isotope dilution mass spectrometry (IDMS). scbt.comosti.gov In this method, a known amount of the deuterated standard is added to a sample. osti.gov Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any loss of the target analyte can be corrected for by measuring the recovery of the internal standard. osti.govnih.gov This results in highly accurate and precise quantification of dihexyl phthalate in various matrices, from environmental samples to biological tissues. nih.govresearchgate.net The use of this compound and other deuterated phthalate standards has significantly improved the reliability of biomonitoring studies assessing human exposure to these environmental contaminants. nih.govjst.go.jp
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dihexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/i9D,10D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZNSGUUQJJTR-LSQQNFJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC)C(=O)OCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583588 | |
| Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015854-55-3 | |
| Record name | Dihexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015854-55-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Analytical Characterization of Dihexyl Phthalate 3,4,5,6 D4 for Research Applications
Isotopic Labeling Strategies for Phthalate (B1215562) Esters
The primary strategy for synthesizing phthalate esters with deuterium (B1214612) labels on the aromatic ring, such as Dihexyl phthalate-3,4,5,6-d4, involves the use of an isotopically enriched precursor. The most direct and common approach is to start with a deuterated form of phthalic anhydride (B1165640). Commercially available Phthalic anhydride-d4, with high isotopic purity (e.g., 98 atom % D), is the key starting material. lgcstandards.com
This method ensures that the deuterium atoms are incorporated into the stable aromatic core of the molecule, preventing isotopic exchange during experimental procedures. The synthesis then proceeds via a standard esterification reaction where the deuterated phthalic anhydride is reacted with the appropriate alcohol, in this case, n-hexanol. This targeted approach guarantees the precise location of the isotopic labels on the 3, 4, 5, and 6 positions of the benzene (B151609) ring. lgcstandards.com
Deuteration Pathways and Reaction Efficiency
The synthesis of this compound is achieved through the acid-catalyzed esterification of Phthalic anhydride-d4 with n-hexanol. epa.govasianpubs.org The reaction typically involves two main steps. First, a rapid reaction forms the monoester, mono-n-hexyl phthalate-d4. asianpubs.org The second, slower step involves the esterification of the remaining carboxylic acid group to form the diester. researchgate.net
To drive the reaction to completion and achieve high efficiency, an excess of n-hexanol is often used, and the water formed during the reaction is continuously removed, often through azeotropic distillation. researchgate.netgoogle.com The molar ratio of phthalic anhydride to alcohol is a critical parameter, with ratios of 1:2.1 to 1:5.0 being common to maximize product yield. google.com The use of catalysts such as sulfuric acid, p-toluenesulfonic acid, or other solid acid catalysts enhances the reaction rate. researchgate.netcwejournal.org These synthetic routes are well-established and are known to produce high chemical purity and isotopic enrichment, often exceeding 99%. sci-hub.se
Characterization of Isotopic Enrichment and Chemical Purity
The confirmation of isotopic enrichment and the assessment of chemical purity are critical quality control steps. These are primarily accomplished using mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC-MS). nih.govoregonstate.edu
Mass spectrometry is the definitive technique for determining the success of the isotopic labeling. For this compound, the incorporation of four deuterium atoms results in a molecular weight increase of four mass units compared to the unlabeled analog. This "M+4" mass shift is a clear indicator of successful deuteration. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can be employed to provide highly accurate mass measurements, further confirming the elemental composition and, therefore, the isotopic enrichment. rsc.org
Chemical purity is typically assessed by GC-MS. oregonstate.edurestek.com This technique separates the final product from any residual starting materials, byproducts, or other impurities. The resulting chromatogram provides a profile of the sample's purity, with the integrated peak area of the target compound corresponding to its concentration. For phthalate analysis, specific GC columns, such as Rtx-440 and Rxi-XLB, have been shown to provide excellent resolution. restek.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₀H₂₆D₄O₄ | glpbio.com |
| CAS Number | 1015854-55-3 | lgcstandards.com |
| Accurate Mass | 338.2395 | lgcstandards.com |
| Molecular Weight | 338.47 g/mol | glpbio.com |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, 1,2-dihexyl ester; Phthalic acid, bis-hexyl ester D4 | lgcstandards.com |
Spectroscopic and Chromatographic Confirmation of Deuteration Sites
While mass spectrometry confirms the degree of isotopic labeling, it does not inherently verify the location of the deuterium atoms. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool. rsc.org
In the ¹H-NMR spectrum of unlabeled dihexyl phthalate, the protons on the benzene ring produce characteristic signals in the aromatic region (approximately δ 7.5-7.7 ppm). researchgate.net For this compound, the successful substitution of these four protons with deuterium atoms results in the complete absence of these signals in the ¹H-NMR spectrum. This absence is unequivocal proof that the deuteration occurred at the desired positions on the aromatic ring. The remaining signals corresponding to the hexyl chains would be present and unchanged. researchgate.net
Gas chromatography provides complementary information. The deuterated compound will have a retention time very similar to its unlabeled counterpart under standard GC conditions. epa.gov When coupled with a mass spectrometer, the chromatogram will show a peak at the expected retention time, and the mass spectrum of that peak will confirm the M+4 mass, thus simultaneously verifying the compound's identity and isotopic labeling. sigmaaldrich.com
Table 2: Comparison of Expected ¹H-NMR Spectral Data
| Compound | Aromatic Protons (δ ppm) | Alkyl Chain Protons (δ ppm) |
|---|---|---|
| Dihexyl phthalate | ~7.5 - 7.7 (multiplet, 4H) | ~0.9 (triplet, 6H, -CH₃), ~1.3-1.7 (multiplets, 16H, -CH₂-), ~4.2 (triplet, 4H, -O-CH₂-) |
| This compound | Absent | ~0.9 (triplet, 6H, -CH₃), ~1.3-1.7 (multiplets, 16H, -CH₂-), ~4.2 (triplet, 4H, -O-CH₂-) |
Methodological Applications of Dihexyl Phthalate 3,4,5,6 D4 in Quantitative Chemical Analysis
Development and Validation of Analytical Methods Employing Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision. The incorporation of a stable isotope-labeled internal standard, such as Dihexyl phthalate-3,4,5,6-d4, is fundamental to this approach. By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, the ratio of the native analyte to the standard can be measured by mass spectrometry. This ratio remains constant throughout extraction, cleanup, and analysis, enabling accurate quantification even with incomplete recovery of the analyte.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the selective and sensitive determination of phthalates. In these methods, this compound is introduced into the sample prior to extraction. Its use as an internal standard is crucial for achieving reliable quantification, especially for higher molecular weight phthalates.
One validated method for analyzing phthalates in water samples utilizes GC-MS in the single ion monitoring (SIM) mode. mdpi.com In this protocol, this compound (DHP-d4) is specifically used as the internal standard for the quantification of analytes like bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). mdpi.com The chromatographic separation is typically achieved on a nonpolar capillary column, such as a DB-5MS, with a programmed temperature gradient to ensure the separation of multiple phthalates. mdpi.comscispace.com The mass spectrometer settings are optimized to monitor specific precursor and product ions for each analyte and the internal standard, enhancing selectivity and minimizing interferences. nih.gov
Method validation includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). The use of a deuterated internal standard like DHP-d4 is recommended to avoid potential interference from native compounds that might be present in the sample. reachinbelgium.be
Table 1: Example GC-MS/MS Method Parameters for Phthalate Analysis Using this compound
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS) |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) scispace.com |
| Carrier Gas | Helium at 1 mL/min scispace.com |
| Injection Mode | Splitless mdpi.com |
| Oven Program | Initial 60°C, ramp to 160°C at 30°C/min, then to 260°C at 3°C/min, finally to 300°C at 30°C/min, hold for 5 min mdpi.com |
| Ionization Mode | Electron Ionization (EI) at -70 eV mdpi.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM) mdpi.comnih.gov |
| Internal Standard | This compound (for DEHP, DEHA, etc.) mdpi.com |
LC-MS/MS offers an alternative and often complementary approach to GC-MS/MS, particularly for less volatile or thermally labile phthalates. The use of deuterated internal standards is equally critical in LC-MS/MS to compensate for matrix effects, which can cause ion suppression or enhancement in the electrospray ionization (ESI) source. While specific validation studies detailing the use of this compound are not extensively published, the principles are well-established through the use of other deuterated phthalates, such as DEHP-d4. epa.gov
A typical LC-MS/MS method involves reversed-phase chromatography using a C18 column with a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). sciex.comwaters.com The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. sciex.com The precursor ion for many phthalates is the protonated molecule [M+H]+, which then fragments into characteristic product ions, such as the protonated phthalic anhydride (B1165640) ion at m/z 149. mdpi.com The inclusion of this compound would allow for accurate quantification by monitoring its specific precursor-to-product ion transition alongside the native analytes.
For the analysis of phthalates at ultra-trace levels, advanced chromatographic techniques like nano-liquid chromatography (nano-LC) provide significant advantages. Nano-LC utilizes columns with sub-100 µm inner diameters, operating at flow rates in the nL/min range. This miniaturization leads to enhanced mass sensitivity, reduced solvent consumption, and improved ionization efficiency in the mass spectrometer.
Research has demonstrated the coupling of nano-LC with mass spectrometry for the separation of multiple phthalic acid esters. sigmaaldrich.com In such high-sensitivity applications, the use of an internal standard like this compound is indispensable for ensuring quantitative accuracy. The low sample volumes and analyte concentrations inherent to nano-LC make the analysis susceptible to even minor variations, which can be effectively normalized through isotope dilution.
Optimization of Sample Preparation Techniques Utilizing this compound
The goal of sample preparation is to extract and concentrate phthalates from the sample matrix while removing interfering substances. This compound is added at the very beginning of this process to track and correct for losses at each step.
Microextraction techniques are miniaturized sample preparation methods that are environmentally friendly, requiring minimal solvent volumes. researchgate.net Techniques like dispersive liquid-liquid microextraction (DLLME) have been successfully applied to the extraction of phthalates from liquid samples. researchgate.netmdpi.com
In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. Phthalates partition into the fine droplets of the extraction solvent, which is then collected by centrifugation. The use of this compound as an internal standard in these methods is crucial for achieving high accuracy and precision, as it accounts for variations in extraction efficiency between samples. nih.gov Studies combining microextraction with nano-LC have been developed for comprehensive phthalate analysis. sigmaaldrich.com
Solid-phase extraction (SPE) is a widely used technique for the cleanup and preconcentration of phthalates from aqueous samples like drinking water and biological matrices such as urine and serum. thermofisher.comnih.govmdpi.com The process involves passing the liquid sample through a cartridge packed with a solid adsorbent that retains the analytes.
The choice of sorbent is critical for efficient extraction. For phthalates in water, hydrophilic-lipophilic balanced (HLB) sorbents are often employed. mdpi.com A typical SPE protocol involves conditioning the cartridge (e.g., with acetonitrile and water), loading the sample (to which this compound has been added), washing away interferences, and finally eluting the phthalates with an organic solvent like ethyl acetate. mdpi.com The recovery of the internal standard provides a direct measure of the efficiency of the entire SPE process for each sample. Automated SPE systems can improve reproducibility and sample throughput. thermofisher.com In biological samples, SPE is used to remove complex matrix components like proteins and salts prior to LC-MS/MS analysis. nih.govclinmedjournals.org
Table 2: Representative SPE Recovery Data for Phthalates in Water Using an Internal Standard Approach Data derived from a study using DHP-d4 as an internal standard for DEHP and DEHA. mdpi.com
| Analyte | Spiking Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|---|
| Di-n-butyl phthalate (DBP) | 0.4 | 95 | 10 |
| Di-n-butyl phthalate (DBP) | 1.6 | 96 | 8 |
| Benzyl (B1604629) butyl phthalate (BBP) | 0.4 | 101 | 11 |
| Benzyl butyl phthalate (BBP) | 1.6 | 99 | 10 |
| bis(2-ethylhexyl) phthalate (DEHP) | 0.4 | 112 | 12 |
| bis(2-ethylhexyl) phthalate (DEHP) | 1.6 | 105 | 11 |
| di(2-ethylhexyl) adipate (DEHA) | 0.4 | 98 | 10 |
| di(2-ethylhexyl) adipate (DEHA) | 1.6 | 95 | 9 |
Liquid-Liquid Extraction (LLE) Methodologies for Complex Matrices
In the analysis of phthalates from complex sample matrices, effective extraction is a critical step. While various techniques are employed, liquid-liquid extraction (LLE) and its micro-extraction variants are notable for their application. A specific green chemistry approach involves the use of deep eutectic solvent (DES)-based dispersive liquid-liquid microextraction. This method has been evaluated for the extraction of several phthalates, including di-(2-ethylhexyl) phthalate and di-n-octyl phthalate, from beverage samples.
In this methodology, the DES acts as the extraction solvent. The procedure is noted for being inexpensive, simple, and fast. The use of an isotopic internal standard like this compound is crucial in such methods to account for any variability or loss during the multi-step extraction and subsequent analysis, ensuring the accuracy of the quantitative results.
Mitigation of Matrix Effects and Enhancement of Analytical Accuracy and Reproducibility
The use of isotope-labeled internal standards, such as this compound, is a cornerstone technique for mitigating matrix effects in quantitative analysis, particularly with mass spectrometry-based methods like GC-MS and LC-MS. researchgate.net Matrix effects occur when components of a sample, other than the analyte of interest, alter the analyte's ionization efficiency, leading to signal suppression or enhancement. This can significantly compromise the accuracy and reproducibility of the results. researchgate.net
By adding a known quantity of this compound to a sample prior to extraction and analysis, analysts can correct for these variations. The deuterated standard is chemically and physically almost identical to its non-labeled counterpart (the analyte), meaning it experiences similar effects from the matrix throughout the entire analytical process, including extraction, derivatization, and ionization. Any loss of analyte during sample preparation or any signal fluctuation in the mass spectrometer will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the matrix-induced variations and improves analytical accuracy.
Research in complex food and environmental matrices demonstrates the significance of this approach. For instance, a study on phthalate esters (PAEs) in wheat using a QuEChERS-GC/MS method revealed positive matrix effects for all 14 PAEs studied. researchgate.net The matrix effect for di-n-hexyl phthalate was particularly high at 53.7%. researchgate.net Conversely, a study on seafood samples found that matrix effects were generally mild (between -20% and +20%) for most phthalates, though moderate ion suppression was observed in squid samples. researchgate.net The use of isotopic internal standards like this compound is critical in these scenarios to ensure reliable quantification despite such matrix interferences. researchgate.net
| Matrix | Analyte | Observed Matrix Effect (%) | Reference |
|---|---|---|---|
| Wheat | Di-n-hexyl phthalate | +53.7% | researchgate.net |
| Wheat | Diisobutyl phthalate | +5.4% | researchgate.net |
| Fish/Squid | Most PAEs | -20% to +20% | researchgate.net |
Application in Environmental Monitoring and Biomonitoring Studies as an Internal Standard
This compound serves as a critical internal standard in a wide range of environmental monitoring and human biomonitoring studies. researchgate.netmdpi.com Phthalates are ubiquitous environmental contaminants due to their extensive use as plasticizers in countless consumer and industrial products. nih.govepa.gov They can leach into the environment, contaminating matrices such as water, soil, and air, and are found in food and beverages. nih.gov
In environmental analysis, this compound is used to accurately quantify phthalate levels in diverse samples. For example, it has been employed as a procedural internal standard in methods developed to detect and quantify various phthalic acid esters (PAEs) and adipates in tap and wastewater. researchgate.netmdpi.com In one such gas chromatography-mass spectrometry (GC-MS) based study, this compound was specifically used for the quantification of di(2-ethylhexyl)phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA). mdpi.com
Human biomonitoring studies assess the body burden of environmental chemicals by measuring the parent compounds or their metabolites in biological samples like urine, blood, and breast milk. nih.govepa.gov Given the widespread exposure of the population to phthalates, these studies are essential for understanding exposure levels and potential health risks. nih.govresearchgate.net The use of deuterated internal standards like this compound is indispensable for achieving the high degree of accuracy required in these analyses, which often involve measuring trace-level concentrations in complex biological matrices. nih.gov
| Study Type | Matrix | Target Analytes Quantified with DHP-d4 | Analytical Method | Reference |
|---|---|---|---|---|
| Environmental Monitoring | Tap Water, Wastewater | Di(2-ethylhexyl)phthalate (DEHP), Di(2-ethylhexyl) adipate (DEHA) | GC-MS | researchgate.netmdpi.com |
| Environmental Monitoring | Aquatic Matrices | Phthalates | UHPLC-Q-Orbitrap MS | |
| Food Analysis | Beverages | Phthalates (e.g., BBP, DIBP, DEHP, DNOP) | Not Specified | |
| Biomonitoring | Human Urine, Serum, Semen, Breast Milk | Phthalate Metabolites (General Application) | LC-MS/MS, GC-MS | nih.gov |
Environmental Dynamics of Phthalate Esters: Mechanistic Insights from Deuterated Analogs
Investigating Environmental Distribution and Occurrence of Phthalates
Deuterated phthalates like Dihexyl phthalate-3,4,5,6-d4 are instrumental in studies investigating the widespread distribution of phthalate (B1215562) esters across various environmental compartments.
Atmospheric Presence and Deposition Dynamics
Phthalate esters are ubiquitous in the atmosphere, with their distribution and deposition being influenced by their physicochemical properties and environmental conditions. Studies have detected various phthalates in both the gas and particulate phases in the air. For instance, in a study over the North Sea, particle-associated fractions were calculated for several phthalates, showing that higher molecular weight phthalates like di-(2-ethylhexyl) phthalate (DEHP) are more likely to be found on atmospheric particles. climate-service-center.de The concentrations of total phthalate esters (PAEs) in the air can vary significantly, with measurements in the South China Sea ranging from 2.84 to 24.3 ng/m³. nih.gov
Atmospheric deposition, including both wet and dry processes, is a significant pathway for phthalates to enter terrestrial and aquatic ecosystems. Research in urban areas has shown that deposition fluxes of PAEs can range from 3.41 to 190 μg m−2 day−1, with a strong correlation observed between PAE deposition and particulate matter fluxes. researchgate.net Seasonal variations also play a crucial role; deposition fluxes are often higher in the wet season due to precipitation scavenging particles from the atmosphere. researchgate.net The net exchange between air and sea can differ among phthalates; for example, net air-to-seawater deposition has been observed for lower molecular weight phthalates like Di-n-butyl phthalate (DBP), while volatilization from seawater to air can occur for higher molecular weight compounds like DEHP. climate-service-center.denih.gov This dynamic process is critical for the long-range transport of these contaminants across the globe. nih.gov
Aquatic Compartment Partitioning (Water, Sediment, Suspended Particulate Matter)
Once in aquatic systems, phthalates partition between the water column, suspended particulate matter (SPM), and bottom sediments. This partitioning is governed by the compound's hydrophobicity, which is often related to its molecular weight.
Phthalates are commonly detected in various aquatic environments. For example, in Lake Chaohu, China, the total concentration of six common PAEs ranged from 0.370 to 13.2 μg·L−1 in the dissolved phase and from 14.4 to 7129 μg·L−1 in the particulate phase. nih.gov In the Asan Lake of Korea, DEHP and DBP were the most dominant congeners found. researchgate.net
The distribution between water and solids (SPM and sediment) is a key process. Higher molecular weight and more hydrophobic phthalates like DEHP tend to adsorb more strongly to particles and accumulate in sediments. researchgate.netnih.gov In the North Sea, the TSM-associated fractions for DBP and DEHP were 2% and 42%, respectively, highlighting this trend. climate-service-center.de The partitioning coefficient (Koc), which normalizes the distribution coefficient to the organic carbon content of the solid phase, is often used to describe this behavior. However, studies have shown that for PAEs, there can be large variations in Koc values, and a simple linear relationship with the octanol-water partitioning coefficient (Kow) may not always exist in complex natural systems. nih.gov
Table 1: Concentration of Selected Phthalates in Aquatic Environments
| Phthalate | Environment | Water Concentration | Sediment/SPM Concentration | Reference |
|---|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Asan Lake, Korea | Not Detected - 2.29 μg/L | 3.6 - 8973 μg/kg dw | researchgate.net |
| Di-n-butyl phthalate (DBP) | Asan Lake, Korea | Not Detected - 2.29 μg/L | 3.6 - 8973 μg/kg dw | researchgate.net |
| Σ6 PAEs | Lake Chaohu, China | 0.370 - 13.2 μg/L | 14.4 - 7129 μg/L (SPM) | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | River Water | 8 - 25 µg/L | 1000 - 2000 µg/kg | nih.gov |
Note: dw = dry weight; TSM = Total Suspended Matter; Σ6 PAEs include DMP, DEP, DIBP, DBP, BBP, and DEHP.
Terrestrial System Mobility and Distribution (Soil, Plants)
Phthalates contaminate terrestrial systems through atmospheric deposition and the application of plastic materials in agriculture, such as mulch films. bangor.ac.ukmdpi.com Once in the soil, their mobility and distribution depend on factors like soil type and organic matter content. Studies using labeled compounds like 14C-DEHP have shown that a significant portion can be mineralized or transformed into non-extractable residues (NERs) bound to soil components like humin. nih.gov
The concentration of PAEs in agricultural soils can be substantial. In one study, total PAE concentrations in soils from ginseng cultivation bases ranged from 0.69 to 3.30 mg kg−1. frontiersin.org Another study found that DEHP content in maize and cabbage fields increased with the number of years of plastic film mulching, reaching over 400 μg kg−1. mdpi.com
Plants can absorb phthalates from the soil, leading to their entry into the food chain. mdpi.com The translocation of PAEs from roots to the aboveground parts of the plant is generally low for hydrophobic compounds. frontiersin.org However, accumulation in plant tissues is a concern. For example, DEHP has been detected in maize seeds and cabbage leaves, with concentrations in some cases exceeding food safety standards after prolonged use of plastic mulch. mdpi.com
Elucidating Transport Mechanisms in Environmental Media
The use of deuterated standards is essential for elucidating the mechanisms that govern the movement of phthalates from their source materials into and within the environment.
Leaching and Migration Processes from Polymeric Materials
Phthalates are not chemically bound to the polymer matrix in materials like polyvinyl chloride (PVC) and can therefore leach or migrate out over time. bangor.ac.ukresearchgate.net This process is a primary source of phthalate contamination in the environment. The rate of leaching is influenced by several factors, including the type of phthalate, its concentration in the polymer, temperature, and exposure to environmental stressors like UV radiation. researchgate.netnih.gov
Laboratory experiments have demonstrated that higher temperatures significantly enhance the leaching of DBP from PVC films. researchgate.net Furthermore, photoaging of plastics can accelerate this process. Exposure of PVC microplastics to UV irradiation has been shown to strongly increase the leaching of DEHP, with the leaching rate increasing by a factor of 1.5 after 48 days of aging. nih.gov This indicates that environmental exposure assessments based on pristine plastics may underestimate the actual release of these additives. nih.gov The migration of phthalates is particularly relevant for food packaging, as they can move from the plastic into fatty foods like oils and dairy products. bg.ac.rsresearchgate.net
Sorption and Desorption Kinetics in Diverse Environmental Matrices
Sorption and desorption processes control the partitioning of phthalates between solid phases (soil, sediment) and the surrounding aqueous environment, which in turn affects their mobility and bioavailability. nih.gov The kinetics of these processes—the rates at which they occur—are crucial for predicting the environmental fate of these compounds.
Sorption is often rapid initially, followed by a slower phase as the chemical diffuses into the internal structure of the solid matrix. epa.gov Studies on dimethyl phthalate (DMP) have shown that its adsorption onto a magnetic adsorbent is favorable and occurs spontaneously. nih.govresearchgate.net The rate of sorption and desorption can be influenced by the properties of the environmental matrix and the chemical itself. For hydrophobic organic compounds, diffusion into soil aggregates is a key rate-limiting step. epa.gov Using isotopically labeled compounds in kinetic studies allows researchers to precisely track the movement of the substance between phases over time, providing valuable data for developing and validating predictive models of environmental transport and fate. bangor.ac.uknih.gov
Volatilization Rates and Air-Surface Exchange Phenomena
The movement of phthalate esters between surfaces and the surrounding air is a key aspect of their environmental transport. Volatilization from sources, such as PVC flooring, and subsequent sorption to other indoor and outdoor surfaces, including dust and airborne particles, are significant distribution pathways. nih.govutexas.edu Studies on common phthalates like DEHP show that they are ubiquitous indoors, redistributing from their source to all interior surfaces. utexas.edu
The exchange between air and surfaces is dynamic. For impervious surfaces like glass or dish plates, the time to reach a steady-state concentration can be less than 24 hours. utexas.edu In contrast, for porous materials such as wood or for dust, the equilibration time is much longer, potentially taking over a week or even months. utexas.edu The partitioning coefficients, which describe the distribution of a chemical between two phases (e.g., air and a surface), are crucial for modeling this behavior. For DEHP, these coefficients have been determined for various indoor materials, and they are influenced by environmental factors like temperature. nih.govresearchgate.net
Deuterated standards, such as Di(2-ethylhexyl) phthalate-3,4,5,6-d4 (DEHP-d4), are employed in environmental monitoring to assess the recovery of analytical methods used to measure these air-surface exchange phenomena. For instance, DEHP-d4 has been used as a spike on sampling columns to test the recovery efficiency of phthalates from air samples, ensuring the accuracy of the measured concentrations. climate-service-center.de
Influence of Environmental Variables on Transport (e.g., Temperature, Salinity)
Environmental variables significantly impact the transport and fate of phthalate esters.
Temperature: Temperature is a critical factor influencing the distribution of phthalates. utexas.edu Increased temperatures lead to higher vapor pressures, causing greater emissions from source materials. elsevierpure.com Research on DEHP and benzyl (B1604629) butyl phthalate (BBzP) in a test house demonstrated that an increase in indoor temperature from 21°C to 30°C resulted in a threefold increase in their total airborne concentrations. nih.govresearchgate.net Another study observed that gas-phase concentrations of BBzP and DEHP increased by approximately five times with a temperature rise to 30°C. utexas.edu
This effect is twofold: higher temperatures increase the rate at which phthalates are released from materials and also decrease the extent to which they adsorb onto surfaces, leading to higher concentrations in the gas phase. nih.govelsevierpure.com For example, the measured partition coefficient for DEHP between the air and the interior surface of an emission cell decreased dramatically with increasing temperature, from 640 m at 23°C to 11 m at 55°C. elsevierpure.com
Salinity: In aquatic environments, salinity plays a crucial role in the distribution of phthalates between the water column and sediment. Studies on DEHP have shown that its distribution from water to sediment increases in the presence of high salinity, an outcome of the "salting-out" effect. nih.gov This effect was confirmed in experiments using both diluted seawater and sodium chloride (NaCl) solutions. nih.gov As salinity increases, the hydrophobicity of the organic pollutant is enhanced, promoting its partitioning from the aqueous phase to organic matter in sediment and suspended solids. nih.gov The degradation of some phthalates can also be affected; for instance, the degradation of DEHP by the bacterium Enterobacter sp. YC-IL1 was optimal in media without NaCl, and the degradation capability significantly decreased with increasing salt concentrations. mdpi.com
Mechanistic Studies of Environmental Transformation and Degradation Pathways
The persistence of phthalate esters in the environment is largely determined by their susceptibility to transformation and degradation, primarily through microbial activity.
Microbial Biodegradation Kinetics and Metabolic Pathways
Microorganisms play a major role in the breakdown of phthalates in soil and water. researchgate.net The rate and mechanism of this biodegradation depend on the specific phthalate structure, the microbial species present, and the environmental conditions.
Under aerobic (oxygen-present) conditions, the primary degradation pathway for phthalate diesters begins with the hydrolysis of the ester bonds. researchgate.netresearchgate.net This process is catalyzed by microbial enzymes called esterases or hydrolases. The initial step converts the diester, such as DEHP, into its corresponding monoester—mono-(2-ethylhexyl) phthalate (MEHP) in this case—and an alcohol (2-ethylhexanol). researchgate.net The monoester is then further hydrolyzed to phthalic acid. researchgate.netresearchgate.net
The central aromatic ring of phthalic acid is subsequently cleaved. This typically proceeds through the formation of protocatechuate, which is a key intermediate in the aerobic degradation of many aromatic compounds. researchgate.netresearchgate.net The protocatechuate ring is then opened via ortho- or meta-cleavage pathways, leading to simpler molecules that can be fully mineralized to carbon dioxide and water. researchgate.net
The rate of degradation varies significantly. Phthalates with shorter alkyl chains are generally degraded more easily than those with longer, branched chains like DEHP. researchgate.net The half-life of DEHP degradation can range from hours to days, depending on the microbial strain and conditions. For example, the bacterium Nocardia asteroides LMB-7 achieved a degradation half-life for DEHP of just 6.43 hours at an initial concentration of 100 mg/L. nih.gov In another study, Achromobacter sp. RX degraded DEHP with a half-life ranging from 13.0 to 16.4 hours. researchgate.net
Table 1: Aerobic Degradation of DEHP by Various Bacterial Strains
| Bacterial Strain | Initial DEHP Concentration (mg/L) | Time for Degradation | Degradation Efficiency (%) | Optimal Temperature (°C) | Optimal pH | Reference |
|---|---|---|---|---|---|---|
| Ochrobactrum anthropi L1-W | 200 | 72 hours | 98.7 | 30 | 6 | nih.gov |
| Nocardia asteroides LMB-7 | 400 | 24 hours | 97.11 | 30 | 8.0 | nih.gov |
| Rhodococcus sp. WJ4 | 200 | 7 days | 96.4 | N/A | N/A | researchgate.net |
| Enterobacter sp. YC-IL1 | 100 | N/A | 100 | 30 | 7.0 | mdpi.com |
In anaerobic (oxygen-absent) environments, such as deep sediments and sludge, the degradation of phthalates is also possible but generally occurs at a slower rate. researchgate.netresearchgate.net The initial hydrolysis to phthalic acid is similar to the aerobic pathway. However, the subsequent breakdown of the phthalic acid ring proceeds differently without oxygen. The pathway involves the formation of a thioester with coenzyme A (phthaloyl-CoA), followed by decarboxylation to form benzoyl-CoA, a central intermediate in anaerobic aromatic degradation. researchgate.netresearchgate.net
Several factors can limit the rate of anaerobic degradation. researchgate.netnih.gov
Presence of Inhibitors: The process can be inhibited by various substances, including certain heavy metals, nonylphenol, and even the metabolic byproducts of other anaerobic processes like acetate, pyruvate, and lactate. researchgate.netnih.gov
Salinity: High concentrations of NaCl have been shown to inhibit anaerobic degradation rates. nih.gov
Structure: Phthalates with longer alkyl chains, like DEHP, are known to be more resistant to anaerobic degradation compared to shorter-chain phthalates. researchgate.netresearchgate.net
Under optimal conditions (30°C and pH 7.0), the anaerobic degradation half-life of DEHP in one study using river sediment was found to be 25.7 days. researchgate.netnih.gov
A diverse range of bacteria capable of utilizing phthalate esters as a sole source of carbon and energy have been isolated from various contaminated environments, including soil, sludge, and sediment. researchgate.netresearchgate.net These microorganisms are key to the natural attenuation of phthalate pollution.
Characterization studies have identified numerous potent DEHP-degrading genera. These include:
Rhodococcus: Strains of this genus are known for their broad metabolic capabilities and robustness, showing high degradation efficiency for DEHP in both liquid cultures and contaminated soil. researchgate.net
Bacillus: Several species, such as Bacillus sp. MY156 and strains isolated from mangrove sediment, have demonstrated effective degradation of DEHP. researchgate.netnih.gov
Pseudomonas: This genus is well-known for its ability to degrade a wide variety of aromatic compounds, including phthalates. researchgate.net
Achromobacter: Strains like Achromobacter sp. RX have been isolated from activated sludge and show efficient DEHP degradation. researchgate.net
Gordonia, Nocardia, and Enterobacter: These genera also contain species that have been identified as effective DEHP degraders under various conditions. mdpi.comnih.govnih.gov
Ochrobactrum: A halotolerant strain, Ochrobactrum anthropi L1-W, was able to degrade DEHP effectively even at moderate salinity. nih.gov
Consortia, or communities of different microbial species, are often more effective at degradation than single strains, as they can work synergistically to break down the compound and its metabolic intermediates. researchgate.net
Abiotic Degradation Mechanisms
The environmental persistence of phthalate esters is significantly influenced by abiotic degradation processes. For this compound, understanding these mechanisms is crucial for predicting its fate in various environmental compartments. The primary abiotic degradation pathways include chemical hydrolysis in aquatic systems and photodegradation in the presence of sunlight.
Chemical hydrolysis is a significant degradation pathway for phthalate esters in aqueous environments. The process involves the cleavage of the ester bond, yielding phthalic acid and the corresponding alcohol. The rate of this reaction is highly dependent on pH.
Table 1: Estimated Hydrolysis Half-Life of Di-n-hexyl Phthalate at 25°C
| pH | Estimated Half-Life |
|---|---|
| 7 | 3.4 years |
| 8 | 130 days |
Data sourced from structure estimation methods for di-n-hexyl phthalate. nih.gov
Photodegradation represents another critical abiotic pathway for the transformation of phthalate esters in the environment. This can occur through direct photolysis or indirect photosensitized reactions. Dihexyl phthalate contains chromophores that absorb light at wavelengths greater than 290 nm, which means it can be susceptible to direct degradation by sunlight. nih.gov
Indirect photodegradation often involves reactive species generated by photosensitizers like dissolved organic matter, including humic substances, present in natural waters. nih.gov These reactions can produce hydroxyl radicals (•OH) and excited triplet-state sensitizers that promote the degradation of organic compounds like phthalates. nih.gov Studies on similar phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), have explored degradation pathways involving various radical reactions, including those catalyzed by UV/H₂O₂, UV/TiO₂, and UV/Fe(III). ufz.de The efficiency and byproducts of photodegradation are dependent on the specific reactive species involved. For instance, reactions dominated by •OH radicals show different degradation patterns compared to those involving sulfate (B86663) radicals (SO₄•⁻). ufz.deresearchgate.net
Compound-Specific Stable Isotope Analysis (CSIA) for Reaction Mechanism Elucidation
Compound-Specific Stable Isotope Analysis (CSIA) is a powerful analytical tool used to investigate the sources and transformation pathways of organic contaminants in the environment. enviro.wikiresearchgate.net By measuring the ratios of stable isotopes (e.g., ¹³C/¹²C and ²H/¹H) within an individual compound, CSIA can provide detailed insights into the reaction mechanisms of degradation processes. enviro.wikinih.gov During a chemical reaction, molecules containing the lighter isotope (e.g., ¹²C) typically react faster than those with the heavier isotope (e.g., ¹³C), leading to an enrichment of the heavier isotope in the remaining reactant pool. This phenomenon, known as kinetic isotope fractionation, is characteristic of specific reaction pathways. nih.gov
The use of deuterated standards like this compound is integral to these studies, often as internal or surrogate standards to ensure analytical accuracy. The principles of CSIA, however, focus on the natural abundance variations in carbon and hydrogen isotopes to elucidate degradation mechanisms of the non-labeled contaminant.
Carbon isotope fractionation (expressed as εC) provides valuable information for distinguishing between different degradation mechanisms of phthalate esters. ufz.de For example, studies on DEHP have shown that reactions dominated by hydroxyl radical (•OH) attack result in similar, significant carbon isotope fractionation factors. ufz.de In contrast, reactions catalyzed by UV/Fe(III) or involving sulfate radicals (SO₄•⁻) can lead to an inverse carbon isotope fractionation, where molecules with the heavier ¹³C isotope react preferentially. ufz.de
This inverse effect suggests a different reaction mechanism, potentially involving the preferential attack at a C-H bond at the tertiary carbon of the side chain. ufz.de By analyzing the εC values, researchers can differentiate between various radical reaction mechanisms in both laboratory settings and complex environmental systems. ufz.deresearchgate.net
In conjunction with carbon isotopes, hydrogen isotope fractionation (εH) offers a more robust, dual-isotope approach to identify reaction pathways. The correlation of ²H and ¹³C fractionation (represented by Λ values, where Λ ≈ Δδ²H/Δδ¹³C) can be a diagnostic tool to distinguish between different transformation processes such as biodegradation, hydrolysis, and photosensitized reactions. nih.govufz.de
For instance, the Λ values for the photosensitized degradation of diethyl phthalate with different iron minerals (goethite and magnetite) were markedly different from those in Fe(III) solutions, suggesting distinct, surface-specific reaction mechanisms. ufz.de Similarly, comparing the Λ values for persulfate oxidation and UV/H₂O₂ oxidation of diethyl phthalate allowed for clear differentiation between these two chemical oxidation mechanisms. researchgate.net This dual-isotope approach provides a higher degree of certainty in characterizing the environmental fate of phthalates. nih.govresearchgate.netufz.de
Table 2: Illustrative Isotope Fractionation Factors for Phthalate Esters in Different Degradation Processes
| Phthalate Ester | Degradation Process | Isotope | Fractionation Factor (ε) in ‰ |
|---|---|---|---|
| Diethyl Phthalate (DEP) | Photosensitization (Rose Bengal) | ²H | -4 ± 1 |
| Diethyl Phthalate (DEP) | Photosensitization (Rose Bengal) | ¹³C | 0.7 ± 0.2 |
| Di-(2-ethylhexyl) Phthalate (DEHP) | UV/H₂O₂ (•OH radical) | ¹³C | -1.2 ± 0.3 |
| Di-(2-ethylhexyl) Phthalate (DEHP) | UV/TiO₂ (•OH radical) | ¹³C | -1.2 ± 0.5 |
| Di-(2-ethylhexyl) Phthalate (DEHP) | UV/Fe(III) | ¹³C | 0.8 ± 0.2 (Inverse) |
Data from studies on analogous phthalate esters to illustrate mechanistic principles. nih.govufz.de
Biotransformation and Toxicokinetics of Phthalate Esters in Non Human Biological Systems Via Deuterated Analogs
Characterization of Metabolic Pathways and Products
The biotransformation of Dihexyl phthalate-3,4,5,6-d4 is a multi-step process involving initial hydrolysis followed by oxidative modifications and chain shortening. These pathways convert the parent compound into more water-soluble metabolites, facilitating their excretion.
Ester Hydrolysis and Monoester Formation
The initial and pivotal step in the metabolism of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a structurally similar and extensively studied phthalate, is the hydrolysis of one of its ester linkages. This reaction is catalyzed by non-specific esterases and lipases present in various tissues, particularly the liver and intestinal mucosa. The process results in the formation of the corresponding monoester, Mono(2-ethylhexyl) phthalate (MEHP), and an alcohol. researchgate.netnih.govnih.gov This primary metabolite, MEHP, is more biologically active than the parent diester and is the substrate for subsequent metabolic transformations. researchgate.net The hydrolysis of phthalate esters is a common metabolic route observed across different species. nih.gov
Oxidative Metabolism and Secondary Metabolite Identification
Following the formation of the monoester, the aliphatic side chain undergoes extensive oxidative metabolism. This phase is primarily mediated by the cytochrome P450 monooxygenase system. researchgate.netmdpi.com The oxidation can occur at various positions on the alkyl chain, leading to a variety of hydroxylated and carboxylated metabolites. For instance, in the metabolism of DEHP, MEHP is further oxidized to form metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP). researchgate.netnih.govnih.gov Further oxidation can lead to the formation of other carboxylated metabolites, including mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP). researchgate.netnih.gov The identification of these secondary metabolites is crucial for understanding the complete metabolic fate of the parent phthalate.
Table 1: Key Oxidative Metabolites of Di(2-ethylhexyl) phthalate
| Precursor Metabolite | Oxidative Metabolite | Abbreviation |
| Mono(2-ethylhexyl) phthalate (MEHP) | mono(2-ethyl-5-hydroxyhexyl) phthalate | 5-OH-MEHP |
| Mono(2-ethylhexyl) phthalate (MEHP) | mono(2-ethyl-5-oxohexyl) phthalate | 5-oxo-MEHP |
| Mono(2-ethylhexyl) phthalate (MEHP) | mono(2-ethyl-5-carboxypentyl) phthalate | 5cx-MEPP |
| Mono(2-ethylhexyl) phthalate (MEHP) | mono[2-(carboxymethyl)hexyl] phthalate | 2cx-MMHP |
This table is illustrative of the types of oxidative metabolites formed from a related phthalate and is based on established metabolic pathways.
Alkyl Chain Shortening via Beta-Oxidation
A further metabolic process that can occur is the shortening of the oxidized alkyl side chains through a mechanism analogous to the beta-oxidation of fatty acids. researchgate.netresearchgate.netacs.org This pathway involves the sequential removal of two-carbon units from the carboxylated side chain of the monoester metabolite. Studies on DEHP metabolites have shown that this process can contribute to the diversity of urinary metabolites observed. researchgate.net For example, the side chain of 5cx-MEPP can be further shortened. This process highlights the integration of phthalate metabolism with endogenous metabolic pathways.
Enzymatic Systems Governing Biotransformation
The biotransformation of this compound is orchestrated by specific families of enzymes that are central to the detoxification and metabolism of a wide range of xenobiotics.
Role of Esterases and Lipases
As mentioned previously, the initial hydrolysis of the diester to a monoester is a critical activation step. This reaction is efficiently catalyzed by a variety of carboxylesterases and lipases. nih.govnih.gov These enzymes are abundantly expressed in the liver and small intestine, facilitating the rapid conversion of ingested or systemically absorbed phthalates. nih.gov The activity of these enzymes can vary between species, which can contribute to differences in the toxicokinetics of phthalates. nih.gov For example, a novel esterase, GoEst15, has been identified in the bacterium Gordonia sp. that can hydrolyze DEHP. nih.gov
Involvement of Cytochrome P450 Monooxygenase Systems
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the secondary metabolism of the phthalate monoester. researchgate.netmdpi.com Specifically, various CYP isoforms are responsible for the hydroxylation and subsequent oxidation of the alkyl side chain. researchgate.netresearchgate.net Studies with DEHP have implicated several CYP families, including CYP2C9 and CYP2C19 in humans, in its metabolism. researchgate.netresearchgate.net The induction of certain CYP enzymes, such as those in the CYP4A family, has been observed following exposure to some phthalates, which can, in turn, affect the metabolism of fatty acids. nih.gov The specific CYP isoforms involved can influence the profile of oxidative metabolites produced, which may have implications for the biological activity of the metabolites. mdpi.com
Toxicokinetic Studies in Non-Human Models (e.g., rodents, plant models)
While specific toxicokinetic data for this compound is limited in publicly available scientific literature, its primary role is as an analytical standard for studies on its non-deuterated counterpart, Di-n-hexyl phthalate (DnHP). The use of deuterated analogs is a common practice in toxicokinetic studies to trace and quantify the parent compound and its metabolites. The following sections discuss the toxicokinetics of DnHP in non-human models, which provides a basis for understanding the expected behavior of its deuterated form.
Absorption, Distribution, and Elimination Kinetics
Dermal Absorption:
Dermal absorption of DnHP has been demonstrated in rats. In one study, following the dermal application of ¹⁴C-labeled DnHP to rats, approximately 18% of the administered dose was excreted in the urine over seven days. This indicates that DnHP can penetrate the skin and be systemically absorbed. The study also noted no evidence of systemic accumulation of DnHP in any tissues seven days after application. industrialchemicals.gov.au
General Phthalate Kinetics:
In general, phthalates are rapidly absorbed, metabolized, and eliminated from the body following oral exposure. nih.gov They are not expected to bioaccumulate. Following ingestion, the diester form is often rapidly hydrolyzed to its corresponding monoester in the gastrointestinal tract. nih.gov For many phthalates, the monoester is considered the primary toxic metabolite. nih.gov
The elimination of phthalate metabolites primarily occurs through urine and feces. The route of excretion can depend on the molecular weight of the phthalate. Lower molecular weight phthalates and their metabolites are predominantly excreted in the urine, while higher molecular weight phthalates can be eliminated through both urine and feces.
While no specific oral or inhalation toxicokinetic data for DnHP are available, it is anticipated that, like other phthalates, it would be quickly absorbed from the gut as its monoester and excreted in the urine. industrialchemicals.gov.au
Species-Specific Metabolic Profiles and Rates
The metabolism of phthalate esters can vary significantly between species, which can influence their toxicokinetics and potential biological effects. While a specific metabolic profile for this compound has not been detailed in the literature, the metabolism of Di-n-hexyl phthalate (DnHP) and other phthalates like Di(2-ethylhexyl) phthalate (DEHP) has been studied, revealing important species-specific differences.
The general metabolic pathway for phthalates involves two main steps:
Hydrolysis: The diester is hydrolyzed to its corresponding monoester and alcohol. For DnHP, this would result in mono-n-hexyl phthalate (MnHP) and n-hexanol.
Oxidation: The monoester and alcohol can undergo further oxidation. n-Hexanol, a metabolite of DnHP, is oxidized to a fatty acid and subsequently metabolized through the fatty acid oxidation pathway. nih.gov
Species Differences in Phthalate Metabolism:
Studies on DEHP have highlighted significant species differences in the enzymes responsible for its metabolism. nih.govnih.gov Key enzymes involved include lipase (B570770), UDP-glucuronosyltransferase (UGT), alcohol dehydrogenase (ADH), and aldehyde dehydrogenase (ALDH). nih.govnih.gov
For instance, lipase activity, which is crucial for the initial hydrolysis of DEHP to its monoester, has been shown to vary significantly among mice, rats, and marmosets, with the highest activity found in the small intestines of mice. nih.gov The activity of ADH and ALDH also shows species-dependent variations. nih.gov Such differences in enzyme activities can lead to different metabolic profiles and internal doses of active metabolites, which is a critical consideration when extrapolating toxicological data from animal models to humans.
Table 1: Species Differences in the Activity of DEHP-Metabolizing Enzymes in the Liver
| Enzyme | Mouse | Rat | Marmoset |
| Lipase | High | Moderate | Low |
| UGT (for MEHP) | Highest | Moderate | Low |
| ADH | Lower | Lower | Higher (1.6-3.9x > rodents) |
| ALDH | Lower | Higher | Higher (2-14x > mice) |
Data compiled from studies on Di(2-ethylhexyl) phthalate (DEHP) and may not be directly representative of Di-n-hexyl phthalate metabolism. nih.govnih.gov
For DnHP specifically, it has been noted to induce only weak peroxisome proliferative changes in rats compared to known peroxisome proliferators like DEHP. nih.gov
Application of In Vitro and In Vivo Model Systems
A variety of in vitro and in vivo model systems are utilized to investigate the biotransformation and toxicokinetics of phthalate esters.
In Vivo Models:
Rodent models, particularly rats and mice, are extensively used in phthalate research.
Rat Models: Rats have been the model of choice for studying the dermal absorption of DnHP. industrialchemicals.gov.au They have also been used to investigate the effects of DnHP on the liver and thyroid. nih.gov Pharmacokinetic studies of other phthalates, such as DEHP, have been conducted in rats to determine parameters like maximum concentration (Cmax), elimination half-life, and oral bioavailability. nih.gov
Mouse Models: Mice have been used in studies examining the reproductive effects of DnHP. industrialchemicals.gov.au
In Vitro Models:
In vitro systems are crucial for elucidating the specific metabolic pathways and enzymes involved in phthalate biotransformation, as well as for assessing potential toxicity at a cellular level.
Subcellular Fractions: In vitro studies with subcellular fractions from human and rat tissues (including liver, intestine, kidney, and lung) have been used to investigate the metabolism of DEHP. nih.gov These studies utilize microsomes and cytosolic fractions to identify the roles of different enzymes, such as cytochrome P450 (CYP) isoforms, in the oxidative metabolism of phthalate monoesters. nih.gov For example, human CYP2C9 and CYP3A4 have been identified as major enzymes in the metabolism of DEHP's primary metabolite. nih.gov
Cell-based Assays: While no specific in vitro genotoxicity studies have been conducted on DnHP, bacterial mutagenicity tests (e.g., in Salmonella) have been performed and were negative. industrialchemicals.gov.au An analogue, Diisohexyl phthalate (DIHP) containing a percentage of DnHP, was found to be inactive in a mouse micronucleus assay. industrialchemicals.gov.au
Deuterated Analogs as Analytical Standards: this compound is commercially available as an analytical standard. In this capacity, it serves as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of DnHP and its metabolites in biological and environmental samples. This is a critical application in both in vivo and in vitro studies to ensure the accuracy of the obtained toxicokinetic data.
Ecological Impact Research on Phthalate Esters Facilitated by Deuterated Tracers
Ecotoxicological Investigations in Aquatic Organisms
Effects on Aquatic Invertebrates (e.g., Daphnia magna)
Daphnia magna, a small freshwater crustacean, is a key indicator species in aquatic toxicology. Studies on the effects of phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) have revealed a range of impacts on these invertebrates. For instance, exposure to DEHP can modulate antioxidant enzyme activity and gene expression in both juvenile and adult Daphnia magna. nih.gov Specifically, median lethal concentrations (LC50) for juveniles were 0.83 mg/L at 24 hours and 0.56 mg/L at 48 hours, while for adults, the LC50 values were 0.48 mg/L and 0.35 mg/L, respectively. nih.gov
Chronic exposure to DEHP has been shown to affect the biochemical composition, survival, and reproduction of Daphnia magna. dntb.gov.ua While the maximum allowable toxicant concentration based on survival and reproduction was found to be between 158 and 811 μg/L, other more sensitive endpoints were identified. dntb.gov.ua For example, DNA content and RNA/DNA ratios were affected at a no-observed-effect concentration of 72 μg/L. dntb.gov.ua Interestingly, some studies have shown that DEHP can enhance the reproduction of D. magna in the initial generations of exposure, though it may lead to reduced survival in subsequent generations. researchgate.net The use of deuterated tracers in such studies allows for a more accurate assessment of bioaccumulation and the direct correlation of exposure levels to these sublethal effects.
**Interactive Table 1: Effects of DEHP on *Daphnia magna***
| Parameter | Organism Stage | Observation | Concentration |
|---|---|---|---|
| Acute Toxicity (LC50) | Juvenile | 0.83 mg/L (24h), 0.56 mg/L (48h) | 0.56 - 0.83 mg/L |
| Acute Toxicity (LC50) | Adult | 0.48 mg/L (24h), 0.35 mg/L (48h) | 0.35 - 0.48 mg/L |
| Chronic Toxicity | --- | Affects survival and reproduction | 158 - 811 µg/L |
| Biochemical Effects | --- | Changes in DNA and RNA/DNA ratio | 72 µg/L (NOEC) |
| Reproduction | F0 and F1 generations | Enhanced reproduction | Not specified |
| Survival | F2 generation | Reduced survival | Not specified |
Responses in Fish and Other Aquatic Vertebrate Species
The zebrafish (Danio rerio) is a widely used model organism for studying the effects of environmental contaminants on vertebrates. researchgate.net Research has demonstrated that DEHP can induce a variety of adverse effects in fish, including disruptions to the endocrine, neural, and cardiovascular systems. researchgate.net Exposure to DEHP has been linked to reproductive impairments in several fish species. For example, it can disrupt spermatogenesis and reduce the number of spawned oocytes in adult zebrafish. nih.gov In male koi carp (B13450389) (Cyprinus carpio), DEHP exposure has been shown to negatively impact gamete quality. mdpi.com Similarly, studies on goldfish (Carassius auratus) revealed that DEHP can disrupt hormonal functions in both the pituitary and testes, leading to reduced sperm quality. mdpi.com
Developmental toxicity is another significant concern. In zebrafish embryos, DEHP exposure can lead to increased mortality, hatching delays, and malformations such as yolk sac and pericardial edema. mdpi.com The use of deuterated dihexyl phthalate in these studies is critical for understanding the pharmacokinetics of the compound, allowing researchers to trace its metabolic pathways and identify target organs for toxicity. glpbio.com
Ecotoxicological Investigations in Terrestrial Organisms
Impacts on Plant Physiological Responses and Growth (e.g., Triticum aestivum)
Phthalate esters can also impact terrestrial ecosystems, including agricultural plants. In wheat (Triticum aestivum), exposure to DEHP in the soil has been shown to reduce the germination rate and inhibit root length at high concentrations. researchgate.netnih.gov At the biochemical level, DEHP can have complex effects on photosynthetic pigments and soluble sugar content, exhibiting a pattern of initial promotion followed by inhibition. nih.gov Furthermore, it can induce oxidative stress, as evidenced by changes in antioxidant enzyme activities and the expression of related genes. researchgate.netnih.gov The application of deuterated tracers in such studies helps to quantify the uptake of phthalates from the soil and their translocation to different parts of the plant, providing a clearer picture of the exposure-response relationship.
**Interactive Table 2: Effects of DEHP on *Triticum aestivum***
| Parameter | Effect | Concentration |
|---|---|---|
| Germination Rate | Reduction | Not specified |
| Root Length | Inhibition | 100 mg/kg |
| Photosynthetic Pigments | Promotion then inhibition | Not specified |
| Soluble Sugar Content | Inhibition - activation - inhibition | Not specified |
| Antioxidant Enzymes | Parabolic trend (SOD, POD), opposite for CAT | Not specified |
| Gene Expression | Up-regulation of antioxidant enzyme genes, down-regulation of Hsp70 | Not specified |
Effects on Soil Macroorganisms (e.g., Chironomus tentans, Hyalella azteca)
Soil-dwelling organisms are also at risk from phthalate contamination. The midge Chironomus tentans and the amphipod Hyalella azteca are commonly used in sediment toxicity testing. researchgate.net While some studies have reported that higher molecular weight phthalates like DEHP did not show acute toxicity to H. azteca at certain concentrations, sublethal effects have been observed in Chironomus species. nih.gov For instance, exposure of C. riparius larvae to DEHP resulted in increased expression of heat shock protein and hemoglobin genes at low concentrations. nih.gov In C. tentans, although no larval mortality was observed at high concentrations, a decrease in mobility and loss of color were noted. oherrero.com Deuterated tracers are invaluable in these sediment-based studies to differentiate between the bioavailable fraction of the contaminant and the portion that remains bound to sediment particles, thus refining the assessment of toxicological risk.
Mechanistic Studies of Biological Responses at Cellular and Molecular Levels
Understanding the mechanisms by which phthalates exert their toxic effects is crucial for risk assessment. Deuterated tracers like Dihexyl phthalate-3,4,5,6-d4 are essential tools in these mechanistic studies. glpbio.com By labeling the molecule, researchers can track its journey through an organism, identifying how it is metabolized and which cellular and molecular pathways it perturbs.
For example, studies in Daphnia magna have shown that exposure to phthalates can disrupt amino acid and energy metabolism, with specific pathways like aminoacyl-tRNA biosynthesis and glutathione (B108866) metabolism being affected. nih.gov In fish, DEHP is known to activate peroxisome proliferator-activated receptors (PPARs) in the liver, a key organ for metabolic regulation. researchgate.net This activation can lead to impaired metabolic functions. In invertebrates like Chironomus riparius, phthalates have been shown to interfere with the ecdysone (B1671078) endocrine system by altering the expression of genes involved in the ecdysone receptor complex. oherrero.com
The use of deuterated tracers allows for precise quantification of the parent compound and its metabolites in various tissues and cellular compartments. This information is critical for building accurate pharmacokinetic and pharmacodynamic models, which can then be used to predict the potential for adverse effects at different levels of biological organization, from the molecular to the whole-organism level.
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Di(2-ethylhexyl) phthalate | DEHP |
| Di-n-hexyl Phthalate | DnHP |
| Butyl benzyl (B1604629) phthalate | BBP |
| Diethyl phthalate | DEP |
| Dimethyl phthalate | DMP |
| Dibutyl phthalate | DBP |
| Di-n-octyl phthalate | DnOP |
| Mono-n-hexyl phthalate | MnHxP |
| Diethylamino hydroxybenzyl hexyl benzoate | DHHB |
| Monoethyl phthalate | MEP |
| Monomethyl phthalate | MMP |
| Bisphenol A | BPA |
| Polybrominated diphenyl ethers | PBDEs |
Alterations in Antioxidant Defense Systems (e.g., SOD, POD, CAT activities)
Phthalate ester exposure can induce oxidative stress in aquatic organisms by disrupting the balance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system. This system includes several key enzymes that protect cells from oxidative damage.
The primary antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), are often studied to gauge the impact of pollutants. SOD is the first line of defense, converting superoxide radicals into hydrogen peroxide (H₂O₂). CAT and POD then detoxify H₂O₂ into water and oxygen. nih.gov
Studies on various aquatic organisms have demonstrated that phthalates can significantly alter the activities of these enzymes. For instance, in adult zebrafish (Danio rerio) exposed to dimethyl phthalate (DMP), the activity of SOD was initially stimulated at low concentrations but was inhibited at higher concentrations. researchgate.net Similarly, exposure to di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) has been shown to affect the activities of SOD and CAT in mung bean (Phaseolus radiatus) seedlings, with the effects being dependent on the concentration and duration of exposure. nih.gov Research on the fry of medaka fish (Oryzias latipes) showed that a 21-day exposure to DEHP suppressed the activity and transcriptional expression of SOD, CAT, and glutathione S-transferase (GST), another important antioxidant enzyme. researchgate.net
These alterations in antioxidant enzyme activity serve as important biomarkers of exposure and effect, indicating that phthalates can compromise the ability of aquatic organisms to cope with cellular oxidative stress. The nature of the response—whether an increase or decrease in enzyme activity—can depend on the specific phthalate, its concentration, the duration of exposure, and the organism studied. researchgate.net
Table 1: Effects of Phthalate Esters on Antioxidant Enzyme Activities in Aquatic Organisms
| Phthalate Ester | Organism | Enzyme(s) Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Dimethyl phthalate (DMP) | Zebrafish (Danio rerio) | SOD, CAT, GST | Low concentration stimulated SOD; high concentration inhibited SOD and CAT. | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Medaka fish (Oryzias latipes) | SOD, CAT, GST | Suppressed activity and transcriptional expression. | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Mung bean (Phaseolus radiatus) | SOD, CAT, Peroxidase | Activity decreased with increasing concentration and duration. | nih.gov |
| Di-n-butyl phthalate (DBP) | Mung bean (Phaseolus radiatus) | SOD, CAT, Peroxidase | Activity decreased with increasing concentration and duration. | nih.gov |
Gene Expression Profiling and Protein Modulation (e.g., Hsp70)
Exposure to chemical stressors like phthalates can trigger cellular defense mechanisms at the molecular level, including the modulation of specific genes and proteins. Heat shock proteins (HSPs), particularly the 70-kilodalton family (Hsp70), are highly conserved molecular chaperones that play a critical role in protecting cells from stress by assisting in protein folding, preventing protein aggregation, and facilitating the repair or removal of damaged proteins. frontiersin.org
The expression of Hsp70 is a well-established biomarker for cellular stress caused by a wide range of environmental pollutants. frontiersin.org Research has shown that various contaminants can induce the upregulation of HSPs in aquatic organisms. For example, exposure to nitrite, a common aquaculture pollutant, was found to upregulate the expression of Hsp70 in shrimp as a protective response against induced stress. frontiersin.org
Studies have begun to link phthalate exposure specifically to the modulation of HSPs. Research suggests that di(2-ethylhexyl) phthalate (DEHP) may contribute to insulin (B600854) resistance through mechanisms involving oxidative stress, and that genetic variations (polymorphisms) in the HSP70 gene can modify this association in humans. nih.gov In aquatic toxicology, the induction of Hsp70 and other stress-related genes can indicate that an organism is experiencing sublethal toxic effects from phthalate exposure, even before more overt physiological symptoms appear. This molecular-level response is a sensitive indicator of the biological impact of these widespread contaminants.
Physiological and Growth Endpoint Assessments
Studies on aquatic invertebrates, which form a crucial part of the food web, have documented such effects. For example, research on the cladoceran Moina macrocopa exposed to various concentrations of DEHP investigated multiple toxic endpoints, including growth, development, and reproduction. researchgate.net While that particular study found that DEHP exposure did not significantly impact growth or reproduction under the tested conditions, it highlights the importance of assessing these integrated endpoints. researchgate.net Phthalates have been shown to affect reproduction in various animal groups and impair development in crustaceans and amphibians at environmentally relevant concentrations. scielo.br
In vertebrates, exposure to phthalates has been linked to disruptions in the endocrine system. nih.gov For instance, a study on aquarium-based bottlenose dolphins and killer whales found correlations between phthalate concentrations and aldosterone, a hormone involved in metabolism and regulating blood pressure, suggesting that these contaminants may exert disruptive effects on the endocrine system of marine mammals. nih.gov Such physiological disturbances can have cascading effects on an organism's growth, health, and reproductive success.
Ecological Risk Assessment Methodologies for Phthalate Esters
Ecological risk assessment (ERA) is a systematic process used to evaluate the potential adverse effects of chemical stressors on ecosystems. For phthalate esters, ERA involves characterizing their exposure and ecological effects to determine the likelihood of harm to aquatic life. The accuracy of these assessments relies heavily on precise environmental concentration data, often obtained using deuterated standards like this compound.
Derivation of Environmental Quality Standards and Water Quality Criteria for Aquatic Life
To protect aquatic ecosystems, regulatory bodies establish Environmental Quality Standards (EQS) and Water Quality Criteria (WQC). These are concentration thresholds for specific pollutants in water below which unacceptable effects on aquatic organisms are unlikely to occur.
Several methodologies are used to derive these criteria for phthalates. One common approach is the Species Sensitivity Distribution (SSD) method. rmpcecologia.comfrontiersin.org The SSD method uses chronic toxicity data from various species representing different trophic levels (e.g., algae, invertebrates, fish) to plot a statistical distribution of species sensitivity. From this curve, a Hazardous Concentration for 5% of the species (HC5) is calculated, which is then used to derive the WQC, often referred to as the Criteria Continuous Concentration (CCC) for long-term protection. rmpcecologia.com
Another method is the Toxicity Percentage Ranking (TPR) approach. frontiersin.org Using these methods, researchers have derived freshwater WQC for several common phthalates. For example, one study proposed long-term WQC (LWQC) based on the SSD method for DMP (13.7 µg/L), DEP (11.1 µg/L), DBP (2.8 µg/L), BBP (7.8 µg/L), and DEHP (0.53 µg/L). rmpcecologia.comfrontiersin.org
Governmental agencies also publish guidelines. The Canadian Council of Ministers of the Environment (CCME) has set an interim water quality guideline for DEHP at 16 µg/L and for DBP at 19 µg/L for the protection of freshwater life. The U.S. Environmental Protection Agency (EPA) has also established ambient water quality criteria for several phthalates to protect aquatic life and human health.
Table 2: Examples of Derived Water Quality Criteria (WQC) for Phthalate Esters in Freshwater
| Phthalate Ester | Derived WQC/Guideline (µg/L) | Method/Source | Reference |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | 0.53 | SSD Method (LWQC) | rmpcecologia.com |
| Di(2-ethylhexyl) phthalate (DEHP) | 16 | CCME Interim Guideline | |
| Dibutyl phthalate (DBP) | 2.8 | SSD Method (LWQC) | rmpcecologia.com |
| Dibutyl phthalate (DBP) | 19 | CCME Interim Guideline | |
| Dimethyl phthalate (DMP) | 13.7 | SSD Method (LWQC) | rmpcecologia.com |
| Diethyl phthalate (DEP) | 11.1 | SSD Method (LWQC) | rmpcecologia.com |
Application of Risk Quotient (HQ) and Integrated Biological Response (IBR) Index Analyses
The Risk Quotient (HQ) method is a widely used screening-level tool for assessing ecological risk. It is calculated by dividing the Measured Environmental Concentration (MEC) or the Predicted Environmental Concentration (PEC) of a chemical by a toxicity reference value, such as the Predicted No-Effect Concentration (PNEC) or a WQC. frontiersin.org
HQ = MEC / PNEC
An HQ value greater than 1 indicates a potential for adverse effects, suggesting that the environmental concentration exceeds the level deemed safe for aquatic organisms. rmpcecologia.comfrontiersin.org HQ analyses have been applied extensively to assess the risk of phthalates in various aquatic environments. For example, risk assessments in China's surface waters have shown that DEHP and DBP frequently pose a high ecological risk to sensitive aquatic life, with HQ values often exceeding 1. rmpcecologia.com
Predictive Modeling for Environmental Concentrations and Potential Ecological Effects
Predictive models are essential tools in ecological risk assessment, used to estimate the environmental fate of chemicals and their potential effects where empirical data are limited. For phthalates, models are used to predict their environmental concentrations based on usage patterns, release rates, and environmental degradation processes.
One critical process is hydrolysis, the breakdown of a chemical by reaction with water. Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models to predict the hydrolysis rates of various phthalate esters. These models use computational methods, such as Density Functional Theory (DFT), to relate the molecular structure of a phthalate to its reactivity. By predicting hydrolysis half-lives, which can range from hours to hundreds of years depending on the specific phthalate and environmental pH, these models help assess the persistence of these compounds in aquatic systems.
More broadly, the field of predictive environmental toxicology uses computational models and advanced data analytics to forecast the potential impacts of contaminants. By integrating data on chemical properties, exposure pathways, and biological responses, these models can help prioritize chemicals for further testing, guide monitoring efforts, and support regulatory decisions to protect ecosystem health from the risks posed by phthalate esters.
Future Research Directions and Advanced Analytical Techniques for Deuterated Phthalates
Development of Novel High-Throughput Screening Methods for Environmental Phthalates
The ubiquitous nature of phthalates necessitates analytical methods that are not only sensitive and accurate but also rapid enough to handle a large number of samples. High-throughput screening (HTS) methods are crucial for large-scale environmental monitoring and risk assessment. The future of phthalate (B1215562) analysis is moving towards fully automated systems that minimize sample preparation and analysis time.
Recent advancements include the development of automated on-line in-tube solid-phase microextraction (SPME) coupled with high-performance liquid chromatography (HPLC). semanticscholar.orgresearchgate.netoup.com This technique allows for the direct extraction of analytes like phthalates from aqueous samples onto a capillary column, followed by immediate chromatographic analysis, significantly reducing manual labor and solvent use. semanticscholar.orggcms.cz Such automated systems improve the precision of the analysis by tightly controlling extraction parameters. gcms.cz
Another promising HTS technique is ambient mass spectrometry, which can analyze samples with minimal or no preparation. Techniques like thermal desorption-electrospray ionization/mass spectrometry (TD-ESI/MS) can screen for phthalates on surfaces in under 30 seconds per sample, enabling large-scale screening of many objects in a short time. nih.gov
In all HTS methods, deuterated internal standards like Dihexyl phthalate-3,4,5,6-d4 are of paramount importance. clearsynth.comaptochem.com They are added to samples at the beginning of the analytical process to correct for analyte losses during sample preparation and for variations in instrument response (matrix effects). clearsynth.com Because deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, they provide the most accurate way to quantify the target analytes, ensuring the reliability of HTS data. aptochem.com
Integration of Multi-Omics Approaches in Environmental and Biological Studies (e.g., transcriptomics, proteomics)
Understanding the biological impact of phthalate exposure requires looking beyond simple concentration measurements. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular changes that occur within an organism upon exposure to contaminants.
Recent studies have begun to integrate these approaches to investigate the effects of phthalates. For instance, research has combined transcriptomic (the study of RNA) and metabolomic (the study of metabolites) analyses to reveal how exposure to phthalates like di-(2-ethylhexyl) phthalate (DEHP) can disrupt critical metabolic pathways, including those for carbohydrates, amino acids, and lipids. nih.govnih.gov Such studies have identified significant alterations in gene expression and metabolite profiles in liver tissues, suggesting mechanisms for hepatic damage. nih.govnih.gov
Metabolomics studies, in particular, rely heavily on highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In these analyses, isotope dilution using deuterated internal standards is the gold standard for accurate quantification. nih.govnih.gov By comparing the signal of the known concentration of the deuterated standard (e.g., this compound) to the signal of the native analyte, researchers can precisely measure the concentrations of phthalate metabolites in biological samples like urine and plasma. nih.govsemanticscholar.org This accuracy is critical for linking specific metabolic changes to phthalate exposure levels and for identifying robust biomarkers of exposure and effect. researchgate.netresearchgate.net The integration of multi-omics data, underpinned by precise quantification using deuterated standards, is a powerful strategy for elucidating the complex mechanisms of phthalate toxicity. biorxiv.org
Advanced Computational Modeling for Environmental Fate, Transport, and Biotransformation Prediction
Predicting how chemical contaminants like phthalates behave in the environment is a significant challenge. Advanced computational models are becoming increasingly important tools for forecasting the environmental fate, transport, and biotransformation of these compounds. These models help to assess risks and guide environmental management strategies.
One major area of development is in Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, such as its degradation rate or toxicity. nih.gov For phthalates, QSAR models have been developed to predict their degradation in soil, taking into account both the chemical's quantum properties and environmental factors like soil organic matter. nih.gov
The accuracy of these predictive models is critical, and their validation is a key area of research. Data from studies using isotopically labeled compounds provide an invaluable resource for this validation. colab.ws While a model might accurately predict the final concentration of a contaminant, it may not correctly represent the degradation pathway or rate. By using a deuterated analog like this compound in controlled experiments, scientists can trace its exact transformation products and degradation kinetics. This real-world data can then be compared against the model's predictions. colab.ws Discrepancies between the model and the experimental data can be used to refine the model's parameters and assumptions, leading to more robust and reliable predictive tools for assessing the environmental fate of phthalates. colab.wssciencedaily.com
Harmonization of Analytical Protocols and Development of New Certified Reference Materials
Consistent and comparable data are essential for global monitoring of environmental contaminants and for regulatory purposes. This requires the harmonization of analytical protocols and the availability of high-quality reference materials.
International bodies like the International Organization for Standardization (ISO) develop and publish standardized methods for chemical analysis. For example, ISO 8124-6:2018 specifies methods for determining certain phthalates in toys and children's products using Gas Chromatography-Mass Spectrometry (GC-MS). sgs.com Adherence to such international standards ensures that results from different laboratories can be reliably compared. Similarly, regulatory bodies like the U.S. Environmental Protection Agency (EPA) also publish standard methods for phthalate analysis in various matrices. cdc.gov
A cornerstone of quality control in analytical chemistry is the use of Certified Reference Materials (CRMs). iaea.org CRMs are materials with one or more properties that are certified through a metrologically valid procedure, accompanied by a certificate that provides the value of the certified property, its associated uncertainty, and a statement of metrological traceability. iaea.orgresearchgate.net For phthalate analysis, this includes high-purity standards of both the native compounds and their deuterated analogs. Numerous chemical suppliers now offer a wide range of deuterated phthalate standards, including CRMs produced under ISO 17034, the international standard for the competence of reference material producers. accustandard.comisotope.com
The development of new CRMs for emerging contaminants and their isotopically labeled versions is an ongoing process. nih.gov This involves meticulous production, characterization using multiple independent analytical methods, and rigorous assessment of homogeneity and stability to ensure the certified values are accurate and reliable. nih.govresearchgate.net The availability of these CRMs is crucial for validating new analytical methods and for ensuring the long-term quality and consistency of environmental monitoring data.
Expanded Application of Deuterated Analogs in Field-Scale Environmental Studies
While laboratory studies provide crucial information on the behavior of contaminants, field-scale studies are necessary to understand how these chemicals move and transform in complex, real-world ecosystems. Stable isotope tracers, including deuterated compounds, are powerful tools for these large-scale investigations. nih.govresearchgate.net
Deuterated analogs like this compound can be intentionally introduced into a specific environment, such as a watershed or a soil plot, to act as a tracer. researchgate.netnih.gov Because the deuterated form can be distinguished from the native compound already present in the environment, scientists can track its movement, distribution among different environmental compartments (water, soil, sediment, biota), and degradation over time. nih.govacs.org This approach provides direct insight into transport pathways and transformation rates under natural conditions. uu.nlusda.gov
For example, deuterated water (D₂O) has been effectively used as a conservative tracer in groundwater studies to determine water transport velocities. researchgate.net This same principle can be applied to organic pollutants. Using deuterated phthalates in field studies can help answer critical questions, such as how quickly they are transported from agricultural soils to nearby rivers, how they partition between water and sediment, and what their primary degradation pathways are in a complex microbial community. nih.gov Such studies are essential for developing accurate environmental fate models and for designing effective strategies to mitigate pollution. usda.gov
Q & A
Q. How is dihexyl phthalate-3,4,5,6-d4 utilized as an internal standard in phthalate quantification?
this compound serves as a deuterated internal standard in isotope dilution mass spectrometry (IDMS) to improve accuracy in quantifying non-deuterated phthalates. For example, in aquatic matrices, it is spiked into samples prior to extraction to correct for analyte loss during ultra-high-performance liquid chromatography (UHPLC) coupled with hybrid Q-Orbitrap mass spectrometry. The deuterated aromatic ring ensures minimal interference with target analytes while providing near-identical chromatographic behavior .
- Methodological Note : Calibration curves should include serial dilutions of the deuterated standard alongside native phthalates to account for matrix effects and ionization efficiency differences.
Q. What precautions are critical when handling this compound in laboratory settings?
- Storage : Store in sealed, labeled containers under inert conditions (e.g., nitrogen atmosphere) to prevent isotopic exchange or degradation. Ventilated storage areas are mandatory to avoid vapor accumulation .
- Handling : Use nitrile gloves and fume hoods to minimize dermal exposure and inhalation. Contaminated surfaces must be cleaned with adsorbent materials (e.g., silica gel) and disposed of as hazardous waste .
- Purity : Verify isotopic enrichment (>98% deuterium) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to ensure analytical reliability .
Q. How should researchers design experiments to validate recovery rates of this compound in complex matrices?
- Spike-and-Recovery Tests : Add known concentrations of dihexyl-d4 to blank matrices (e.g., serum, sediment) and extract using validated protocols (e.g., solid-phase extraction). Recovery rates should exceed 80% to confirm minimal matrix interference .
- Matrix-Matched Calibration : Prepare calibration standards in the same matrix as samples to normalize ion suppression/enhancement effects during MS analysis .
Advanced Research Questions
Q. What metabolic pathways can be studied using this compound in toxicological research?
Dihexyl-d4 enables tracking of phase I/II metabolism (e.g., hydrolysis, glucuronidation) in in vitro hepatic models. By comparing deuterated and non-deuterated metabolites via HRMS, researchers can identify primary metabolic routes and enzyme kinetics. For instance, deuterium labeling at the 3,4,5,6 positions avoids interference with esterase-mediated hydrolysis, allowing precise monitoring of oxidative metabolites .
Q. How can cross-reactivity challenges be addressed when analyzing this compound in multi-component environmental samples?
- Chromatographic Resolution : Optimize UHPLC gradients to separate dihexyl-d4 from structurally similar phthalates (e.g., diethylhexyl-d4). A C18 column with 1.7 µm particles and 0.1% formic acid in mobile phases enhances peak symmetry .
- High-Resolution MS : Use Q-Orbitrap systems (resolving power >50,000) to distinguish isotopic clusters and avoid false positives from co-eluting compounds .
| Parameter | Requirement | Reference Method |
|---|---|---|
| LOD (Limit of Detection) | ≤0.1 µg/L in water | EN ISO 18856 |
| LOQ (Limit of Quantitation) | ≤0.3 µg/L in water | EPA 8270 |
Q. What distinguishes this compound from other deuterated phthalates in environmental fate studies?
- Structural Stability : Deuterium at the aromatic ring (vs. alkyl chains in diethyl-d4 or diisobutyl-d4) reduces isotopic exchange in aqueous environments, making dihexyl-d4 preferable for long-term environmental monitoring .
- Partitioning Behavior : The hexyl ester group increases lipophilicity (log Kow ~7.5), facilitating studies on bioaccumulation in lipid-rich tissues compared to shorter-chain analogs .
Q. How does this compound support regulatory compliance testing for human exposure?
As a stable isotope tracer, dihexyl-d4 is used to validate biomonitoring assays (e.g., urine metabolite quantification) per CDC guidelines. It enables detection of background contamination in reagents and ensures accurate reporting of phthalate exposure levels in epidemiological studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
